3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one
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Overview
Description
3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-(2-methylprop-1-en-1-yl)benzaldehyde and an amine source.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the benzaldehyde derivative reacts with the amine source under specific conditions to form the azetidinone ring. This reaction often requires the use of a catalyst and controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The methoxy group and the azetidinone ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of novel materials with specific mechanical and thermal properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-methylprop-1-en-1-yl)benzaldehyde: A precursor in the synthesis of the azetidinone compound.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]phenol: A structurally related compound with different functional groups.
Uniqueness
3-Methoxy-4-(2-methylprop-1-en-1-yl)azetidin-2-one is unique due to its azetidinone ring structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
3-methoxy-4-(2-methylprop-1-enyl)azetidin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-5(2)4-6-7(11-3)8(10)9-6/h4,6-7H,1-3H3,(H,9,10) |
InChI Key |
OEFRHUJIJKRECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C(=O)N1)OC)C |
Origin of Product |
United States |
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